Thyminose

説明

Significance of 2-Deoxy-D-ribose in Nucleic Acid Structure and Function

2-Deoxy-D-ribose is a critical component of DNA, forming the sugar-phosphate backbone that provides structural integrity to the genetic material. Its unique chemical properties, stemming from its deoxygenated state at the 2' carbon, are central to DNA's ability to store and transmit genetic information reliably across generations.

Role in DNA backbone formation and stability

The backbone of DNA is constructed from alternating units of 2-deoxy-D-ribose and phosphate (B84403) groups, linked by phosphodiester bonds ksu.edu.sabritannica.com. Specifically, the 3' hydroxyl group of one deoxyribose unit is covalently attached to the 5' hydroxyl group of the next deoxyribose unit via a phosphate ester linkage ksu.edu.saatdbio.comlibretexts.org. This arrangement creates a stable, repeating sugar-phosphate chain libretexts.org. The absence of a hydroxyl group at the 2' position of the deoxyribose sugar, compared to ribose, imparts greater chemical stability to DNA britannica.comvedantu.comvedantu.com. This reduced reactivity makes DNA more resistant to hydrolysis, a critical feature for its function as a stable, long-term storage molecule for genetic blueprints vedantu.comvedantu.comwikipedia.org. Furthermore, this structural feature contributes to DNA's increased mechanical flexibility, enabling it to adopt the characteristic double-helix conformation essential for its biological roles wikipedia.org.

Comparison with Ribose in RNA: Structural distinctions and functional implications

The fundamental difference between the sugars found in DNA and RNA lies in their structure at the second carbon atom. Ribose, the sugar in RNA, possesses a hydroxyl (-OH) group at the 2' carbon, whereas 2-deoxy-D-ribose, the sugar in DNA, has only a hydrogen (H) atom at this position libretexts.orgvedantu.comunacademy.comkhanacademy.orggeeksforgeeks.orgmicrobenotes.com. This single structural distinction leads to significant functional differences between the two nucleic acids.

Stability: The presence of the 2'-hydroxyl group in ribose makes RNA more chemically reactive and less stable than DNA britannica.comvedantu.comgeeksforgeeks.org. This lability is suitable for RNA's transient roles in protein synthesis and gene regulation vedantu.com. In contrast, the lack of this group in 2-deoxy-D-ribose confers greater stability to DNA, making it the preferred molecule for long-term genetic information storage vedantu.comvedantu.comwikipedia.org.

Table 1: Comparison of Ribose and 2-Deoxy-D-ribose

| Feature | Ribose | 2-Deoxy-D-ribose |

| Found in | RNA | DNA |

| Chemical Formula | C₅H₁₀O₅ | C₅H₁₀O₄ |

| Molar Mass | 150.13 g/mol | 134.13 g/mol |

| 2' Carbon | Hydroxyl (-OH) group | Hydrogen (H) atom |

| Stability | Less stable, more reactive | More stable, less reactive |

| Discoverer | Emil Fischer & Oskar Piloty (1891) | Phoebus Levene (1929) |

| Primary Role | RNA backbone, protein synthesis, regulation | DNA backbone, genetic information storage |

Historical Context of 2-Deoxy-D-ribose Discovery and Early Research

The understanding of nucleic acids and their components, including 2-deoxy-D-ribose, evolved through the contributions of several pioneering scientists. Friedrich Miescher first isolated a substance he termed "nuclein" from the nuclei of white blood cells in 1869 nih.govrroij.com. Albrecht Kossel later identified the protein-free component as "nucleic acid" and isolated its constituent nucleobases nih.govrroij.com.

Phoebus Levene made significant contributions to the understanding of nucleic acid composition. In 1909, he identified the basic nucleotide unit of RNA, which was then known as "yeast nucleic acid" rroij.com. Crucially, Levene identified deoxyribose sugar in "thymus nucleic acid" (DNA) in 1929 britannica.comwikipedia.orgunacademy.comgeeksforgeeks.orgrroij.comebi.ac.ukbyjus.comnih.gov. Based on his findings, Levene proposed the "tetranucleotide theory," suggesting that DNA was composed of a repeating sequence of four nucleotides linked by phosphate groups, a theory that was later disproven rroij.com.

Further foundational work included William Astbury's production of the first X-ray diffraction patterns of DNA in 1937, which indicated a regular, repeating structure rroij.com. Linus Pauling proposed an incorrect triple helix model for DNA in 1951 britannica.comwikipedia.org. The landmark discovery of DNA's double helix structure was published in 1953 by James Watson and Francis Crick, building upon crucial X-ray diffraction data obtained by Rosalind Franklin and Maurice Wilkins, as well as other experimental findings ksu.edu.sanih.govwikipedia.orgrroij.com.

Table 2: Key Milestones in DNA and Deoxyribose Research

| Year | Event | Key Figure(s) |

| 1869 | Isolation of "nuclein" | Friedrich Miescher |

| 1878 | Isolation of nucleic acid and nucleobases | Albrecht Kossel |

| 1909 | Identification of RNA nucleotide unit | Phoebus Levene |

| 1929 | Discovery of deoxyribose | Phoebus Levene |

| 1937 | First X-ray diffraction patterns of DNA | William Astbury |

| 1951 | Proposed triple helix model for DNA | Linus Pauling |

| 1953 | Publication of the DNA double helix model | James Watson and Francis Crick |

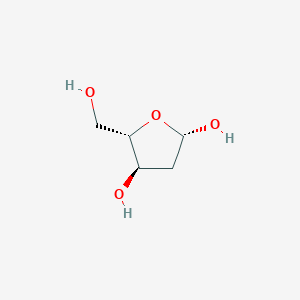

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3S,4R)-3,4,5-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJSAQIRZKANQN-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Record name | deoxyribose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Deoxyribose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015730, DTXSID70883428 | |

| Record name | 2-Deoxy-DL-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R)-3,4,5-Trihydroxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-2-Deoxyribose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

533-67-5, 1724-14-7 | |

| Record name | Deoxyribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxyribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-2-Deoxyribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxyribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-erythro-Pentose, 2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Deoxy-DL-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R)-3,4,5-Trihydroxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-deoxy-erythro-pentose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-deoxy-D-ribose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DEOXYRIBOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSW4H01241 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolism of 2 Deoxy D Ribose

De Novo Synthesis Pathways

The de novo synthesis of 2-Deoxy-D-ribose primarily revolves around the creation of its phosphorylated form, 2-Deoxy-D-ribose-5-phosphate. This process is a cornerstone of nucleotide metabolism, providing the sugar backbone for DNA.

Enzymatic mechanisms involved in 2-Deoxy-D-ribose-5-phosphate synthesis

The synthesis of 2-Deoxy-D-ribose-5-phosphate is catalyzed by the enzyme deoxyribose-phosphate aldolase (B8822740) (DERA). wikipedia.org This reaction is a reversible aldol (B89426) condensation. nih.govnih.gov In this process, D-glyceraldehyde 3-phosphate and acetaldehyde (B116499) combine to form 2-deoxy-D-ribose 5-phosphate. madridge.org This enzymatic reaction is notable because it involves the formation of a carbon-carbon bond between two aldehydes. nih.govebi.ac.uk The mechanism is classified as a Class I aldolase reaction, which proceeds through the formation of a Schiff base intermediate with a critical lysine (B10760008) residue in the enzyme's active site. wikipedia.org The equilibrium of this reaction favors the synthesis of 2-deoxy-D-ribose-5-phosphate. nih.gov

Key enzymes: Deoxyribose-5-phosphate aldolase (DERA)

Deoxyribose-5-phosphate aldolase (DERA), also known as phosphodeoxyriboaldolase, is the central enzyme in the biosynthesis of 2-Deoxy-D-ribose-5-phosphate. wikipedia.orgmaayanlab.cloud It belongs to the family of lyases, specifically the aldehyde-lyases, which are responsible for cleaving carbon-carbon bonds. wikipedia.org DERA is found across all kingdoms of life and exhibits a conserved TIM barrel fold structure. d-nb.info In prokaryotes, it is involved in the catabolism of deoxyribonucleosides, while in humans, it plays a role in the cellular stress response. wikipedia.orgebi.ac.uk

DERA catalyzes the reversible aldol reaction between acetaldehyde and D-glyceraldehyde-3-phosphate to produce 2-deoxy-D-ribose-5-phosphate. nih.gov A key feature of DERA is its ability to use an aldehyde as the donor molecule, a rare trait among aldolases. nih.gov The enzyme's active site contains a critical lysine residue (Lys167 in E. coli) that forms a Schiff base with the substrate, a hallmark of Class I aldolases. wikipedia.org Another lysine residue (Lys201 in E. coli) is crucial for enhancing the reactivity of Lys167. wikipedia.org

While DERA's natural substrates are acetaldehyde and D-glyceraldehyde-3-phosphate, it exhibits a degree of promiscuity, accepting a variety of other aldehydes as substrates. wikipedia.orgnih.gov This includes the ability to catalyze sequential aldol reactions, which has been exploited in the synthesis of complex molecules. nih.gov However, the enzyme shows a strong preference for its phosphorylated acceptor substrate, D-glyceraldehyde-3-phosphate, with a significant drop in activity when non-phosphorylated glyceraldehyde is used. nih.gov The enzyme's stereospecificity results in the formation of an (S)-configuration at the newly formed chiral center. wikipedia.orgnih.gov

The versatility of DERA in catalyzing C-C bond formation has made it an attractive biocatalyst for industrial applications, particularly in the synthesis of pharmaceuticals and fine chemicals. d-nb.info However, its practical use is often limited by its low tolerance to high concentrations of aldehydes, especially acetaldehyde, which can lead to enzyme inactivation. nih.govrcsb.org

To overcome these limitations, significant research has focused on protein engineering of DERA. d-nb.info Strategies such as structure-based rational design and directed evolution have been employed to improve various properties of the enzyme. d-nb.info These efforts have led to the development of DERA variants with enhanced substrate specificity, increased tolerance to aldehydes, and improved stability. maayanlab.cloudresearchgate.net For instance, mutations have been introduced to reduce acetaldehyde inhibition and alter stereoselectivity. d-nb.info Machine learning algorithms are also being increasingly used to guide protein engineering efforts, accelerating the development of more robust and efficient DERA biocatalysts. d-nb.inforesearchgate.net

Furthermore, immobilization techniques and the use of whole-cell catalysts are being explored to enhance the operational stability and reusability of DERA in industrial processes. d-nb.infocas.cn These advancements have enabled the use of DERA in the synthesis of high-value compounds, including precursors for statin drugs like atorvastatin (B1662188) and rosuvastatin. wikipedia.org

Catabolism and Degradation Pathways

The breakdown of 2-Deoxy-D-ribose is essential for recycling its components and generating energy. In bacteria, this process can occur through oxidative pathways, providing an alternative to the more common phosphorylation-dependent routes.

Oxidative pathways of 2-Deoxy-D-ribose catabolism in bacteria

Recent research has uncovered novel oxidative pathways for the catabolism of 2-Deoxy-D-ribose in various bacteria. asm.orgnih.gov These pathways are particularly significant in bacteria that may lack the traditional deoxyribose-5-phosphate aldolase pathway. asm.org

A proposed oxidative pathway involves a series of enzymatic steps:

Oxidation to Deoxyribonate: 2-Deoxy-D-ribose is first oxidized to 2-deoxy-D-ribonate. asm.orgnih.gov In some bacteria like Pseudomonas simiae, this step is thought to involve a molybdenum-dependent dehydrogenase that converts deoxyribose to a lactone, which is then hydrolyzed to deoxyribonate. asm.org

Further Oxidation to Ketodeoxyribonate: The resulting deoxyribonate is then further oxidized to form a ketodeoxyribonate. asm.orgnih.gov

Cleavage: This keto-acid is subsequently cleaved to yield acetyl-CoA and glyceryl-CoA. asm.orgnih.gov

Genetic evidence for this pathway has been found in several bacterial genera, including Pseudomonas, Paraburkholderia, and Burkholderia. asm.orgnih.gov In some of these bacteria, this oxidative pathway operates in parallel with the conventional deoxyribose 5-phosphate aldolase pathway. asm.orgnih.gov However, for certain bacteria like Pseudomonas simiae, the oxidative pathway appears to be the sole mechanism for consuming deoxyribose. asm.orgnih.gov It has been suggested that these oxidative pathways may have primarily evolved for the catabolism of deoxyribonate, a metabolic waste product. asm.orgnih.gov

Another oxidative pathway for deoxyribonate catabolism, involving acyl-CoA intermediates, has been identified in Klebsiella michiganensis. asm.orgnih.gov

Role of Thymidine (B127349) Phosphorylase (TP) in 2-Deoxy-D-ribose production in vivo

Thymidine phosphorylase (TP) is a key enzyme that plays a significant role in the in vivo production of 2-deoxy-D-ribose. mdpi.comnih.gov This enzyme is found in both prokaryotic and eukaryotic cells and is encoded by the TYMP gene. nih.govnih.govfrontiersin.org

Thymidine phosphorylase catalyzes the reversible phosphorolytic cleavage of thymidine. nih.govnih.gov In this reaction, thymidine is broken down in the presence of an inorganic phosphate (B84403) to yield thymine (B56734) and 2-deoxy-α-D-ribose-1-phosphate. nih.govnih.gov The 2-deoxy-D-ribose-1-phosphate is subsequently dephosphorylated to form 2-deoxy-D-ribose. mdpi.comaacrjournals.org While the reaction is reversible, the primary metabolic function of TP is considered to be catabolic. mdpi.comdoi.org Highly specific thymidine phosphorylases, such as the one from Salmonella typhimurium, efficiently catalyze the phosphorolysis of thymidine but not uridine. nih.gov

The activity of thymidine phosphorylase is crucial for the pyrimidine (B1678525) nucleoside salvage pathway. nih.govfrontiersin.orgdoi.orgresearchgate.net This pathway allows cells to recycle pyrimidine bases for the synthesis of new nucleotides. uniprot.org This is particularly important for maintaining the thymine pool necessary for DNA synthesis. nih.govfrontiersin.org

Beyond its role in nucleotide metabolism, TP is identical to the angiogenic factor known as platelet-derived endothelial cell growth factor (PD-ECGF). mdpi.comspandidos-publications.com Its enzymatic activity is essential for its angiogenic effects, as the product 2-deoxy-D-ribose itself can induce angiogenesis. nih.govdoi.org Elevated levels of TP are observed in many solid tumors and are associated with increased angiogenesis. nih.govresearchgate.net Furthermore, TP and its product 2-deoxy-D-ribose have been shown to protect cells from apoptosis induced by conditions such as hypoxia. aacrjournals.orgdoi.orgspandidos-publications.com Deficiencies in thymidine phosphorylase are linked to the rare autosomal recessive disorder, mitochondrial neurogastrointestinal encephalomyopathy (MNGIE). mdpi.com

Interconnections with other Metabolic Pathways

The metabolism of 2-deoxy-D-ribose is intricately connected with other central metabolic pathways, most notably purine (B94841) and pyrimidine metabolism.

The formation of 2-deoxy-D-ribose is directly linked to the catabolism of pyrimidine nucleosides, specifically thymidine, through the action of thymidine phosphorylase. researchgate.net This process is a key part of the pyrimidine salvage pathway, which recovers pyrimidine bases for reuse in nucleotide synthesis. uniprot.orgnih.gov

Deoxyribonucleosides, including those containing purine bases, can be broken down to release the 2-deoxy-D-ribose moiety. biorxiv.org For instance, purine nucleoside phosphorylase can cleave purine deoxyribonucleosides to yield the free purine base and 2-deoxy-D-ribose-1-phosphate. asm.orgnih.govresearchgate.net This 2-deoxy-D-ribose-1-phosphate can then be converted to 2-deoxy-D-ribose 5-phosphate by phosphopentomutase and subsequently enter central metabolism after being cleaved by deoxyribose-phosphate aldolase into glyceraldehyde-3-phosphate and acetaldehyde. nih.govbiorxiv.orgresearchgate.net

The synthesis of all deoxyribonucleotides, which are the building blocks of DNA, originates from their corresponding ribonucleotides. unizg.hrutah.edu The enzyme ribonucleotide reductase catalyzes the reduction of the 2'-hydroxyl group of the ribose sugar in ribonucleoside diphosphates to form deoxyribonucleoside diphosphates. unizg.hr This highlights the central role of ribose and its derivatives in the de novo synthesis of the precursors for DNA, with 2-deoxy-D-ribose being a fundamental component of the resulting deoxyribonucleotides.

Relationship with glycolysis and pentose (B10789219) phosphate pathway

The metabolism of 2-deoxy-D-ribose is intricately linked to the central pathways of carbohydrate metabolism, namely glycolysis and the pentose phosphate pathway (PPP). While the PPP is the primary route for the synthesis of pentose phosphates for nucleotide biosynthesis, the catabolism of 2-deoxy-D-ribose provides a direct connection to the glycolytic pathway, allowing the carbon skeleton of this deoxysugar to be utilized for energy production.

The key metabolic link is established through the degradation of 2-deoxy-D-ribose 5-phosphate, a phosphorylated derivative of 2-deoxy-D-ribose. This degradation bypasses the main oxidative and non-oxidative phases of the pentose phosphate pathway, offering a more direct route to glycolytic intermediates. In many organisms, including bacteria and mammals, a direct metabolic link exists between the ribose part of deoxynucleosides and central carbon metabolism, which is independent of the pentose phosphate cycle. asm.org

The central enzyme in this process is 2-deoxyribose-5-phosphate aldolase (DERA) (EC 4.1.2.4). genome.jpd-nb.info This enzyme catalyzes the reversible cleavage of 2-deoxy-D-ribose 5-phosphate into two products:

D-glyceraldehyde 3-phosphate (G3P)

Acetaldehyde asm.orggenome.jpontosight.ai

D-glyceraldehyde 3-phosphate is a pivotal intermediate in the payoff phase of glycolysis. It can be directly channeled into the glycolytic pathway and subsequently oxidized to pyruvate, generating ATP and NADH. This conversion allows cells to salvage the carbon from deoxyribonucleoside breakdown for energy. ontosight.ai The other product, acetaldehyde, can be converted to acetyl-CoA, which can then enter the citric acid cycle or be used in other biosynthetic pathways.

This metabolic connection is facilitated by a series of enzymatic reactions that precede the aldolase step. Free 2-deoxy-D-ribose is first phosphorylated by deoxyribokinase (deoK) to form 2-deoxy-D-ribose 5-phosphate. researchgate.netnih.gov Alternatively, 2-deoxy-D-ribose 1-phosphate, generated from the breakdown of deoxynucleosides by nucleoside phosphorylases, can be isomerized to 2-deoxy-D-ribose 5-phosphate by the enzyme phosphopentomutase (PPM) . asm.orgontosight.ai Because these enzymatic reactions are reversible, the pathway can function both in the catabolism and biosynthesis of (deoxy)nucleosides. asm.org

| Enzyme | Gene Symbol | Reaction | Link to Glycolysis/PPP |

| Deoxyribokinase | deoK | 2-Deoxy-D-ribose + ATP → 2-Deoxy-D-ribose 5-phosphate + ADP | Prepares deoxyribose for entry into the catabolic pathway leading to glycolysis. |

| Phosphopentomutase (PPM) | deoB | 2-Deoxy-D-ribose 1-phosphate ⇌ 2-Deoxy-D-ribose 5-phosphate | Connects nucleoside salvage to the central catabolic step. |

| Deoxyribose-phosphate aldolase (DERA) | deoC | 2-Deoxy-D-ribose 5-phosphate ⇌ D-Glyceraldehyde 3-phosphate + Acetaldehyde asm.orgresearchgate.net | Directly produces the glycolytic intermediate Glyceraldehyde 3-phosphate. ontosight.airesearchgate.net |

In some bacteria, such as Pseudomonas simiae, alternative oxidative pathways for 2-deoxy-D-ribose catabolism have been identified that exist in parallel with the well-established DERA-mediated pathway. nih.govosti.govasm.org One such novel pathway involves the oxidation of deoxyribose to deoxyribonate, which is further oxidized and ultimately cleaved to produce acetyl-CoA and glyceryl-CoA . nih.govosti.gov Another proposed oxidative pathway in P. simiae involves the conversion of deoxyribose to D-glycerate, which is then phosphorylated to enter the lower stages of glycolysis. biorxiv.org These findings demonstrate that diverse metabolic strategies have evolved to channel the carbon from 2-deoxy-D-ribose into central metabolism.

The regulation of the genes involved in deoxyribose utilization ensures that the pathway is activated when needed. In Salmonella enterica, for example, the genes for deoxyribokinase (deoK) and deoxyribose-phosphate aldolase (deoC) are part of operons that are induced by the presence of 2-deoxy-D-ribose. researchgate.netnih.govnih.gov This regulatory system allows the cell to efficiently switch to using deoxyribose as a carbon source.

Prebiotic Chemistry and the Origin of 2 Deoxy D Ribose

Theories on the Prebiotic Genesis of 2-Deoxy-D-ribose

Current theories focus on more selective chemical reactions that could have produced 2-Deoxy-D-ribose from simpler, prebiotically available precursor molecules.

The aldol (B89426) reaction is considered a highly plausible route for the formation of larger sugars from smaller building blocks on the early Earth. whiterose.ac.uknih.gov This type of reaction involves the formation of a new carbon-carbon bond, enabling the construction of more complex molecules like the five-carbon pentose (B10789219) sugars. whiterose.ac.uk The proposed synthesis of 2-Deoxy-D-ribose specifically involves an aldol condensation between two prebiotically relevant molecules: a two-carbon aldehyde and a three-carbon sugar. rsc.org

The specific aldol reaction proposed for the synthesis of 2-Deoxy-D-ribose is the condensation of acetaldehyde (B116499) and D-glyceraldehyde. rsc.orgwhiterose.ac.uk Both of these compounds are considered plausible prebiotic building blocks. rsc.org This reaction is notable because it can generate only two diastereomeric five-carbon sugar products, which simplifies the resulting product mixture compared to other sugar-forming reactions. rsc.orgwhiterose.ac.uk The reaction yields the anti diastereomer, 2-deoxy-D-ribose, and the syn diastereomer, 2-deoxy-D-threopentose. whiterose.ac.uk Early attempts to conduct this reaction using calcium oxide as a base successfully identified the formation of 2-deoxyribose, providing initial support for this pathway. rsc.orgresearchgate.net

For the aldol condensation of acetaldehyde and D-glyceraldehyde to be efficient and selective under prebiotic conditions, a catalyst is likely required. Research has demonstrated that simple, prebiotically plausible molecules such as amino acids and their derivatives, including amino esters and amino nitriles, can effectively promote this reaction. rsc.orgwhiterose.ac.uknih.gov These molecules can act as organocatalysts in aqueous environments, which is consistent with potential early Earth conditions. whiterose.ac.uknih.gov The catalytic mechanism is proposed to involve the reversible reaction of the amino ester or nitrile with acetaldehyde to form an enamine intermediate, which then undergoes the aldol reaction with D-glyceraldehyde. whiterose.ac.uk Studies have shown that proteinogenic amino esters and prebiotically-relevant amino nitriles can catalyze the formation of 2-deoxy-D-ribose. rsc.orgresearchgate.netchemistryworld.com This was a significant finding, as it represented the first demonstration of amino nitriles promoting this key reaction. whiterose.ac.uk

A crucial aspect of the origin of life is explaining the homochirality of biological molecules, such as the exclusive use of the D-enantiomer of deoxyribose in DNA. The use of chiral amino acid derivatives as catalysts in the synthesis of 2-Deoxy-D-ribose provides a potential explanation. researchgate.net Research has shown that using L-amino acid esters or nitriles as promoters in the reaction between acetaldehyde and D-glyceraldehyde consistently results in a selectivity that favors the formation of 2-Deoxy-D-ribose over its diastereomer, 2-deoxy-D-threopentose. rsc.orgwhiterose.ac.uk Furthermore, studies have demonstrated that amino nitriles can promote the enantioselective aldol reaction of formaldehyde (B43269) and glycolaldehyde (B1209225) to produce D-glyceraldehyde, which can then react with acetaldehyde to yield 2-Deoxy-D-ribose. rsc.orgresearchgate.net This two-step process, starting from simple interstellar building blocks, shows how the biologically relevant D-enantiomer could have been preferentially synthesized. rsc.orgrsc.org

| Promoter (20 mol%) | Solvent/Buffer | Combined Yield (2-deoxy-D-ribose & 2-deoxy-D-threopentose) | Selectivity (2-deoxy-D-ribose : 2-deoxy-D-threopentose) | Source |

| L-Valine methyl ester | Water | 4% | 1.8 : 1 | rsc.org |

| L-Valine methyl ester | Phosphate (B84403) Buffer (pH 7.0) | 4% | 1.9 : 1 | rsc.org |

| L-Leucine methyl ester | Water | 4% | 1.9 : 1 | rsc.org |

| L-Leucine methyl ester | Phosphate Buffer (pH 7.0) | 4% | 2.1 : 1 | rsc.org |

| L-Valine nitrile | Water | 5% | 1.4 : 1 | rsc.org |

Catalysis by amino acids, amino esters, and amino nitriles

Implications for the RNA World Hypothesis and Origins of Life

The "RNA World" hypothesis is a widely accepted model for the early evolution of life, suggesting that RNA, with its dual capacity for storing genetic information and catalyzing chemical reactions, was the primary macromolecule before the emergence of DNA and proteins. nasa.govresearchgate.net This model is predicated on the prebiotic availability of RNA's components, including the sugar D-ribose. researchgate.netscielo.br However, the demonstration of a plausible prebiotic, one-pot synthesis for 2-Deoxy-D-ribose introduces important considerations and potential revisions to this hypothesis. rsc.org

The ability to form 2-Deoxy-D-ribose from simple interstellar molecules under prebiotic conditions suggests that the building blocks for DNA may have been available alongside those for RNA. whiterose.ac.uknasa.gov This challenges the assumption that ribose was the sole sugar available for the first genetic polymers. Some arguments favor the possibility that DNA may have evolved earlier than traditionally thought, or perhaps concurrently with RNA. nasa.gov

Several chemical properties of 2-Deoxy-D-ribose lend weight to this alternative view. Compared to ribose, 2-Deoxy-D-ribose is more stable; for instance, it decomposes 2.6 times more slowly than ribose at 100°C. nasa.gov The absence of the reactive 2'-hydroxyl group, which makes RNA susceptible to hydrolysis, gives DNA greater chemical stability, a crucial attribute for a reliable information storage molecule. nasa.govscielo.brresearchgate.net The enhanced stability and the demonstrated plausible prebiotic synthesis route for its sugar component imply that DNA could have been a candidate for the primordial genetic material, questioning the absolute primacy of an RNA-exclusive world. rsc.orgnasa.gov This line of research does not necessarily invalidate the RNA World hypothesis but enriches the narrative, suggesting a more complex scenario where the components of both RNA and DNA may have co-existed and competed for roles in the origin of life. nasa.gov

Advanced Synthetic Methodologies for 2 Deoxy D Ribose and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods leverage the high selectivity of enzymes to perform specific chemical transformations, often under mild conditions. These approaches are particularly valuable in carbohydrate chemistry, where the presence of multiple hydroxyl groups presents a significant challenge for selective modification.

2-Deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA, EC 4.1.2.4) is a Class I aldolase that catalyzes the reversible aldol (B89426) reaction between acetaldehyde (B116499) and D-glyceraldehyde 3-phosphate to form 2-deoxy-D-ribose 5-phosphate. wikipedia.orgnih.govnih.gov This enzyme is unique among aldolases as it can utilize two aldehydes as substrates. wikipedia.org Its ability to form C-C bonds with stereoselectivity makes it a powerful tool in industrial biocatalysis. nih.govresearchgate.net

DERA's industrial significance is highlighted by its application in the synthesis of key chiral intermediates for pharmaceuticals. wikipedia.orgresearchgate.net For instance, it is employed in a tandem-aldol reaction using chloroacetaldehyde (B151913) and two equivalents of acetaldehyde to produce (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranoside, a versatile precursor for statin drugs like atorvastatin (B1662188). capes.gov.br However, the wild-type E. coli DERA exhibits challenges for industrial use, including low affinity for certain substrates like chloroacetaldehyde and inactivation at the high aldehyde concentrations required for efficient biocatalysis. capes.gov.br To overcome these limitations, directed evolution has been applied to engineer more robust DERA variants. Through high-throughput screening for chloroacetaldehyde resistance and enhanced productivity, variants with significantly improved performance under industrial conditions have been developed. capes.gov.br

The natural reaction catalyzed by DERA is the retro-aldol cleavage of 2-deoxy-D-ribose-5-phosphate (DR5P) into glyceraldehyde-3-phosphate (G3P) and acetaldehyde. nih.govresearchgate.net The enzyme can also catalyze the reverse aldol addition, making it a valuable candidate for carbo-ligation reactions. researchgate.net Kinetic studies have shown that DERA is highly efficient with its natural substrate, DR5P. nih.gov

| DERA-catalyzed Reactions | Substrates | Product | Significance |

| Aldol Condensation | D-glyceraldehyde 3-phosphate, Acetaldehyde | 2-deoxy-D-ribose 5-phosphate | Biosynthesis of nucleosides and nucleotides. madridge.org |

| Tandem Aldol Reaction | Chloroacetaldehyde, Acetaldehyde (2 equiv.) | (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranoside | Precursor for statin drugs (e.g., Atorvastatin). capes.gov.br |

| Tandem Aldol Reaction | Acetaldehyde (sole substrate) | 2,4,6-trideoxy-D-erythro-hexapyranose | Intermediate for statin side-chain synthesis. researchgate.net |

| Biocatalytic Synthesis | Multiple enzymes including DERA | Islatravir | A nucleoside reverse transcriptase inhibitor. wikipedia.org |

Chemical Synthesis Strategies

While chemoenzymatic methods offer high selectivity, purely chemical strategies provide versatility and access to a broader range of derivatives and enantiomers that may not be accessible through enzymatic routes.

The stereocontrolled synthesis of 2-deoxy sugars is a significant challenge in carbohydrate chemistry. Various strategies have been developed to address this, including the use of directing groups and catalytic approaches. mdpi.com

Another approach starts from D-ribose, an inexpensive starting material. acs.orgacs.orgnih.gov This method involves the synthesis of an acyclic D-form carbohydrate precursor, which then undergoes a unique carbonyl translocation process via a novel radical reaction. acs.orgacs.org This reaction not only inverts the configuration from the D-form to the L-form but also achieves deoxygenation at the C-2 position. acs.orgacs.orgnih.gov The stereochemistry of the resulting 2-deoxy-L-ribose (B30977) derivative can be confirmed by X-ray crystal structure analysis. acs.org This method is considered one of the most practical for converting a D-sugar to a 2-deoxy-L-sugar in a single step. acs.org

A multi-step chemical synthesis has also been reported, starting from D-ribose. google.com The process involves:

Formation of a hydroxy-protected D-ribose.

Reduction to a protected tetrol.

Conversion to a tetraester.

Hydrolysis of the protecting group to a hydroxymethyl tetraester.

Oxidation to a tetraester aldehyde.

Hydrolysis of the ester groups to yield L-ribose. google.com

This L-ribose can then be converted to 2-deoxy-L-ribose. google.com

A cost-efficient conversion of D-fructose, another low-cost carbohydrate, into 2-deoxy-L-ribose has also been developed. acs.org This seven-step methodology involves a novel radical cyclization followed by a fragmentation reaction, selective enzymatic hydrolysis, and oxidative cleavage of a vicinal diol. acs.org

Radical reactions have emerged as powerful tools in carbohydrate chemistry for transformations that are difficult to achieve through conventional ionic reactions. A notable application is the carbonyl translocation process used in the conversion of D-sugars to L-deoxysugars. researchgate.netacs.org

Starting from an acyclic D-form carbohydrate precursor synthesized from D-ribose, a radical reaction can induce a carbonyl translocation. acs.orgacs.org This process involves the transformation of the sugar's configuration from D to L while simultaneously achieving deoxygenation at the C-2 position. acs.orgacs.org The mechanism involves a radical cyclization to form a cyclic alkoxy radical, followed by β-fragmentation which generates an α-oxy radical and results in the translocation of the carbonyl group. acs.org This method provides a practical one-step conversion of a D-sugar to a 2-deoxy-L-sugar. acs.org

The Surzur–Tanner rearrangement, which involves the 1,2-migration of an ester group in β-(acyloxy)alkyl radicals, has also been utilized in the synthesis of 2-deoxypyranoses from 1-pyranosyl radicals. nih.gov

The synthesis of derivatives and analogues of 2-deoxy-D-ribose is essential for studying structure-activity relationships and developing new therapeutic agents. taltech.ee

One-pot procedures have been developed for the synthesis of tri-O-acyl 2-deoxy-D-ribofuranose from 2-deoxy-D-ribose in high yields. madridge.org These derivatives can then be converted to 2'-deoxynucleosides. madridge.org The regioselective acylation of unprotected 2-deoxy-D-ribose can be achieved using enzymes like Candida antarctica lipase (B570770) B (CALB), affording 5-O-monoacylated derivatives. taltech.ee

The synthesis of 2-deoxy-β-D-ribose 1-phosphate has been accomplished stereoselectively. tandfonline.com This was achieved by modifying MacDonald's method, using tri(n-octyl)amine to increase the solubility of the corresponding phosphoric acid salt, which facilitated the nucleophilic substitution on a chlorosugar with inversion of configuration. tandfonline.com

Aza-sugar analogues of 2-deoxy-D-ribofuranose have been synthesized through one-pot catalytic reduction of amino group precursors in aldosugars, followed by intramolecular reductive aminoalkylation. nih.gov For example, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, an aza-analogue, can be obtained from D-xylose. nih.gov

Synthesis of 2-Deoxy-D-ribose derivatives and analogues

Nucleoside analogues for drug development

The modification of nucleosides, where 2-Deoxy-D-ribose forms the sugar backbone, is a cornerstone of modern medicinal chemistry. These synthetic nucleoside analogues are designed to interfere with biological processes essential for the proliferation of cancer cells and the replication of viruses. cardiff.ac.ukconicet.gov.ar By mimicking natural nucleosides, these analogues can act as competitive inhibitors or be incorporated into DNA or RNA, leading to chain termination or the accumulation of mutations. conicet.gov.ar

The therapeutic potential of these analogues has driven extensive research into their synthesis. Many nucleoside derivatives based on the 2-Deoxy-D-ribose scaffold have been developed as antiviral and antineoplastic drugs. madridge.org For instance, L-nucleosides, the enantiomers of natural D-nucleosides, have demonstrated lower toxicity and improved antiviral activity in some cases. google.com The synthesis of these unnatural L-nucleosides often relies on 2-deoxy-L-ribose, which can be synthesized from the more abundant 2-deoxy-D-ribose. google.comresearchgate.net

Key challenges in the synthesis of these analogues include controlling the stereochemistry and the instability of the glycosidic bond, especially in 2-deoxy derivatives which lack a stabilizing group at the C2 position. nih.govnih.gov To overcome these issues, chemists have developed various strategies, including the introduction of fluorine atoms at the 2-position, which enhances stability. nih.gov The development of carbocyclic analogues, where the furanose oxygen is replaced by a methylene (B1212753) group, is another approach to create more stable molecules for drug development. nih.govnih.gov

Table 1: Examples of 2-Deoxy-D-ribose Analogue Classes in Drug Development

| Analogue Class | Therapeutic Target | Rationale for Development | Key Structural Modification |

| L-Nucleosides | Antiviral (e.g., HIV, HBV) | Lower toxicity and potentially better antiviral activity compared to D-isomers. google.com | Enantiomer of the natural sugar (L-ribose instead of D-ribose). |

| Carbocyclic Nucleosides | Antiviral (e.g., HIV), Anticancer | Increased metabolic stability by replacing the ring oxygen with a carbon. nih.govnih.gov | Replacement of the furanose oxygen with a CH₂ group. |

| 4'-Thionucleosides | Anticancer, Antiviral | Altered ring conformation and electronic properties, leading to potent biological activity. mdpi.com | Replacement of the furanose oxygen with a sulfur atom. mdpi.com |

| Fluorinated Nucleosides | Anticancer, Antiviral | Enhanced stability of the glycosidic bond and altered biological activity. nih.gov | Introduction of fluorine at the 2'-position of the sugar moiety. nih.gov |

Phosphonamidate derivatives as enzyme inhibitors

A significant challenge in the therapeutic application of nucleoside analogues is their requisite intracellular phosphorylation to the active triphosphate form. cardiff.ac.uk This process can be inefficient. The ProTide technology, which masks the initial phosphate (B84403) group as a phosphoramidate (B1195095) or phosphonamidate, was developed to bypass this rate-limiting step. cardiff.ac.uk These derivatives are designed to enter the cell and then be metabolically cleaved to release the monophosphate, which is more readily converted to the active triphosphate. cardiff.ac.uk

Phosphonamidate derivatives of 2-deoxy-D-ribose have been synthesized as stable analogues of the metabolically important but unstable 2-deoxy-α-D-ribose-1-phosphate. nih.govresearchgate.net These compounds are of great interest as potential inhibitors of key enzymes in nucleoside metabolism, such as purine (B94841) nucleoside phosphorylases (PNPs). researchgate.netacs.org PNPs are involved in the purine salvage pathway, and their inhibition can enhance the efficacy of other nucleoside drugs or be a therapeutic strategy in its own right. nih.govacs.org

Research has shown that phenoxy C1-phosphonamidate derivatives of 2-deoxy-D-ribose can act as anticancer agents. cardiff.ac.uk For example, a derivative incorporating L-valine methyl ester showed inhibitory effects on the proliferation of various cancer cell lines. cardiff.ac.uk The synthesis of these phosphonamidate prodrugs is often challenging due to the instability of the anomeric position of 2-deoxyribose. nih.gov To address this, more stable carbasugar analogues of 2-deoxyribose-1-phosphate are often used as the starting point for creating phosphoramidate prodrugs with potential anti-HIV activity. nih.govnih.gov

Novel Synthetic Routes and Catalytic Systems

Palladium(II)-catalyzed cyclization of aldehydes

A novel and efficient synthetic strategy for 2-deoxy-D-ribose involves the palladium(II)-catalyzed intramolecular cyclization of an aldehyde. clockss.org This stereoselective method provides a new route to the furanose ring system characteristic of 2-deoxy-D-ribose. The key step is the heterocyclization of an acyclic aldehyde precursor via a hemiacetal intermediate, catalyzed by a palladium(II) complex such as bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂). clockss.org

Applications in natural product synthesis

Beyond its central role in drug development, 2-deoxy-D-ribose serves as a versatile chiral starting material for the synthesis of complex natural products and other biologically important molecules. apexbt.combiosynth.com Its well-defined stereochemistry makes it an ideal building block for constructing enantiomerically pure compounds. biosynth.com

One notable application is in the synthesis of polycyclic ether natural products, such as (-)-brevenal. biosynth.com Additionally, it has been used to synthesize the four diastereomeric syn- and anti-3,5-dihydroxy-6-heptenoates, which are valuable intermediates for the synthesis of polyols. biosynth.com Another interesting use is in the synthesis of optically active dipyrrolyl alkanols, which are precursors for porphyrins and related macrocycles. apexbt.combiosynth.comfishersci.fi Furthermore, 2-deoxy-D-ribose has been employed in an efficient synthesis of its own enantiomer, 2-deoxy-L-ribose, a key intermediate for L-nucleoside analogues. biosynth.com

Biological and Pharmacological Significance of 2 Deoxy D Ribose

Role in Oxidative Stress and Cellular Damage

2-Deoxy-D-ribose (dRib), a powerful reducing sugar, is recognized for its ability to induce significant cellular damage. nih.gov This cytotoxicity is primarily driven by its capacity to generate oxidative stress and promote the formation of advanced glycation endproducts (AGEs). nih.gov As a highly reactive sugar, dRib instigates cellular dysfunction through mechanisms including the production of reactive oxygen species (ROS) and the glycation of proteins. spandidos-publications.comspandidos-publications.com These actions disrupt normal cellular processes and can lead to apoptosis, or programmed cell death. nih.govspandidos-publications.com

2-Deoxy-D-ribose is a potent generator of reactive oxygen species (ROS) through mechanisms that include monosaccharide autoxidation and protein glycosylation. spandidos-publications.comjst.go.jp Scientific studies across various cell types have consistently shown that exposure to dRib results in a significant elevation of intracellular ROS levels. nih.govnih.gov For example, in osteoblastic (MC3T3-E1) and pancreatic β-cells (HIT-T15), dRib treatment markedly increased ROS, leading to reduced cell survival and apoptosis. spandidos-publications.comnih.gov In human monocytic U937 cells, dRib exposure led to an overproduction of ROS, alongside other markers of oxidative damage. researchgate.net The critical role of ROS in dRib's mechanism of damage is highlighted by experiments where antioxidants, such as N-acetyl-L-cysteine (NAC), effectively prevent the dRib-induced oxidative cell damage. spandidos-publications.com

A key aspect of dRib-induced oxidative stress is the depletion of intracellular glutathione (B108866) (GSH), a vital antioxidant. spandidos-publications.comresearchgate.netdiabetesjournals.org Research indicates that dRib diminishes GSH levels in various cells, including astrocytes, fibroblasts, and monocytic cells. researchgate.net This depletion is achieved through a dual mechanism: the inhibition of GSH synthesis and the promotion of its efflux from the cell. nih.gov

2-Deoxy-D-ribose inhibits gamma-glutamyl-cysteine synthetase, the rate-limiting enzyme responsible for GSH biosynthesis. nih.gov A proposed reason for this is the glycation of this enzyme by dRib, which impairs its function. researchgate.net Concurrently, dRib enhances the efflux of GSH from cells via the action of multidrug resistance-associated protein transporters. nih.gov This interference with GSH homeostasis leaves cells vulnerable to oxidative damage from ROS accumulation, ultimately triggering apoptosis. nih.gov The protective effects of GSH precursors like NAC, which can restore intracellular glutathione levels, further substantiate this mechanism. nih.govresearchgate.net

2-Deoxy-D-ribose is a highly reactive precursor in the non-enzymatic glycation of proteins, a process that culminates in the rapid formation of advanced glycation endproducts (AGEs). nih.gove-dmj.orgplos.org The rate at which dRib generates AGEs is considerably faster than that of glucose. e-dmj.orgoup.com The accumulation of these AGEs is linked to cellular dysfunction and the pathology of various diseases. e-dmj.org

The formation of AGEs from 2-Deoxy-D-ribose proceeds through the interconnected pathways of protein glycation and monosaccharide autoxidation. e-dmj.orgkoreamed.org As a strong reducing sugar, dRib readily reacts with the free amino groups on proteins, initiating the glycation process. spandidos-publications.com In laboratory settings, incubating dRib with albumin resulted in a marked increase in dicarbonyl compounds and AGEs. nih.gov

Simultaneously, dRib can undergo autoxidation, a process that also contributes to cellular damage. koreamed.org This autoxidation can be inhibited by metal chelators such as diethylenetriaminepentaacetic acid (DTPA). e-dmj.orgkoreamed.org Studies have shown that inhibitors of both protein glycation (e.g., aminoguanidine, pyridoxamine) and monosaccharide autoxidation can suppress the cytotoxicity and apoptosis triggered by dRib, confirming that both pathways are central to its mechanism of damage. nih.gove-dmj.org

Due to its potent and rapid effects, 2-Deoxy-D-ribose is often utilized in research as a substitute for glucose to model glucose toxicity and study its impact on pancreatic β-cells. e-dmj.orge-dmj.org While high glucose requires prolonged exposure to induce damage, dRib can provoke significant cytotoxicity and apoptosis in β-cell lines, such as HIT-T15 and RINm5F, within 24 hours. nih.govnih.gov

Data Tables

Table 1: Effects of 2-Deoxy-D-ribose on Various Cell Lines

| Cell Line | Model For | Key Effects of 2-Deoxy-D-ribose Exposure | References |

|---|---|---|---|

| HIT-T15 | Pancreatic β-cells | Increased ROS, apoptosis, cytotoxicity, GSH depletion, suppressed insulin (B600854) expression. | e-dmj.org, spandidos-publications.com, nih.gov, nih.gov, nih.gov |

| MC3T3-E1 | Osteoblastic cells | Increased ROS, apoptosis, reduced cell viability and mitochondrial membrane potential. | spandidos-publications.com |

| U937 | Human monocytic cells | Increased ROS, glutathione depletion, lipid peroxidation, protein oxidation, apoptosis. | researchgate.net |

| RINm5F | Pancreatic β-cells | Increased ROS, apoptosis, cytotoxicity, GSH depletion through inhibition of cystine transport. | nih.gov |

| Rat Islets | Pancreatic β-cells | Suppressed mRNA expression of insulin and PDX1, decreased insulin content. | spandidos-publications.com |

Table 2: Inhibitory Effects on 2-Deoxy-D-ribose-induced Cellular Damage

| Inhibitor | Mechanism of Action | Observed Protective Effect Against dRib | References |

|---|---|---|---|

| Diethylenetriaminepentaacetic acid (DTPA) | Metal chelator, inhibits monosaccharide autoxidation | Reversed cytotoxicity and apoptosis in HIT-T15 cells. | e-dmj.org, koreamed.org, nih.gov |

| Aminoguanidine (AG) | Inhibitor of protein glycation/AGE formation | Suppressed cytotoxicity, apoptosis, and dicarbonyl/AGE formation. | e-dmj.org, koreamed.org, nih.gov |

| Pyridoxamine (PM) | Inhibitor of protein glycation/AGE formation | Suppressed cytotoxicity and dicarbonyl/AGE formation. | e-dmj.org, koreamed.org, nih.gov |

| N-acetyl-L-cysteine (NAC) | Antioxidant, GSH precursor | Reversed cytotoxicity, apoptosis, and ROS production; restored GSH levels. | spandidos-publications.com, researchgate.net, nih.gov |

| Captopril | Increases intracellular GSH production | Inhibited cytotoxicity, apoptosis, and ROS production; restored GSH levels. | spandidos-publications.com |

| Glabridin | Flavonoid with antioxidant properties | Attenuated ROS production, apoptosis, and reduction in cell viability. | spandidos-publications.com |

Chemical Compounds Mentioned

Impact on pancreatic beta-cells and glucose toxicity models

Effects on insulin expression and apoptosis

2-Deoxy-D-ribose (dRib) has been shown to exert significant effects on pancreatic β-cells, which are responsible for producing insulin. Research indicates that dRib can induce cellular damage in these cells through mechanisms involving oxidative stress and protein glycation. spandidos-publications.comnih.gov Studies using rat islets demonstrated that stimulation with dRib suppressed the mRNA expression levels of insulin. spandidos-publications.com

Furthermore, 2-Deoxy-D-ribose is known to be a potent inducer of apoptosis, or programmed cell death, in various cell types, including pancreatic β-cells and human monocytic cells. bezmialemscience.orge-dmj.orgresearchgate.net This pro-apoptotic effect is largely attributed to its ability to generate oxidative stress. e-dmj.org The process involves the generation of reactive oxygen species (ROS) through monosaccharide autoxidation and protein glycation. nih.govspandidos-publications.com One of the key mechanisms by which 2-Deoxy-D-ribose induces apoptosis is by inhibiting the synthesis and promoting the efflux of glutathione, a critical intracellular antioxidant, leading to its depletion. bezmialemscience.orgresearchgate.net In pancreatic β-cells, dRib has been observed to reduce cell survival and mitochondrial membrane potential while markedly increasing intracellular ROS levels and apoptosis. nih.gov Similarly, in human monocytic U937 cells, exposure to dRib resulted in a loss of cell viability, overproduction of ROS, and glutathione depletion, all of which are hallmarks of apoptosis. researchgate.net

Therapeutic interventions against 2-Deoxy-D-ribose-induced damage

Given that the cellular damage induced by 2-Deoxy-D-ribose is heavily linked to oxidative stress and protein glycation, therapeutic interventions have focused on agents that can counteract these processes. nih.gove-dmj.org Studies have shown that antiglycating agents can dose-dependently inhibit dRib-triggered cytotoxicity and significantly suppress the apoptosis it induces. nih.gov These interventions work by mitigating the pathways that lead to cell damage, such as the formation of advanced glycation end products (AGEs) and the accumulation of ROS. nih.gove-dmj.org

Role of antioxidants (e.g., alpha-lipoic acid, pyridoxal-5'-phosphate)

Antioxidants have proven effective in mitigating the cellular damage caused by 2-Deoxy-D-ribose. Alpha-lipoic acid (ALA), a potent antioxidant, has been shown to prevent dRib-induced oxidative damage in pancreatic β-cells. nih.govmedicalnewstoday.com It functions by neutralizing reactive oxygen species and may help in managing conditions resulting from oxidative stress. medicalnewstoday.comoregonstate.edu

Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, also demonstrates a strong protective effect against dRib-induced damage. researchgate.net In studies on human monocytic cells, treatment with PLP strongly inhibited the ROS production and glutathione depletion caused by dRib. researchgate.net Consequently, PLP was able to decrease the extent of lipid peroxidation and protein oxidation, and suppress apoptotic indicators like the sub-G1 apoptotic population and annexin-V staining. researchgate.net Other antioxidants and antiglycating agents, such as N-acetyl-L-cysteine (NAC), aminoguanidine, and pyridoxamine, have also shown the ability to prevent or reverse dRib-induced cytotoxicity and apoptosis by reducing ROS and inhibiting protein glycation. nih.gove-dmj.orgspandidos-publications.comnih.gov

| Antioxidant/Agent | Cell Type | Protective Effects Against 2-Deoxy-D-ribose Damage | Reference |

|---|---|---|---|

| Pyridoxal-5'-phosphate (PLP) | Human Monocytic Cells (U937) | Inhibited ROS production, prevented glutathione depletion, decreased lipid peroxidation, and suppressed apoptosis. | researchgate.net |

| Alpha-lipoic acid (ALA) | Pancreatic β-Cells (HIT-T15) | Prevented oxidative damage and activation of NF-κB and AP-1. | nih.gov |

| N-acetyl-L-cysteine (NAC) | Pancreatic β-Cells / Osteoblastic Cells | Prevented oxidative cell damage. | spandidos-publications.comnih.gov |

| Aminoguanidine | Pancreatic β-Cells (HIT-T15) | Inhibited cytotoxicity and apoptosis; reduced intracellular ROS and advanced glycation end products. | nih.gove-dmj.org |

| Pyridoxamine | Pancreatic β-Cells (HIT-T15) | Inhibited cytotoxicity and apoptosis; decreased intracellular protein carbonyls and advanced glycation end products. | nih.gove-dmj.org |

Angiogenic Properties of 2-Deoxy-D-ribose

In contrast to its damaging effects at high concentrations, 2-Deoxy-D-ribose is also recognized as a significant pro-angiogenic factor, capable of inducing the formation of new blood vessels. nih.govnih.gov It is produced in the body by the enzyme thymidine (B127349) phosphorylase acting on thymidine. nih.govnih.gov This angiogenic property makes it a compound of interest for therapeutic applications such as wound healing and tissue engineering. mdpi.comiyte.edu.tr

2-Deoxy-D-ribose as an endothelial-cell chemoattractant

A key aspect of the angiogenic activity of 2-Deoxy-D-ribose is its function as a chemoattractant for endothelial cells. nih.govnih.govsigmaaldrich.com Endothelial cells are the primary components of the inner lining of blood vessels, and their migration is a critical step in the process of angiogenesis. Research has demonstrated that 2-Deoxy-D-ribose stimulates the migratory response of various types of endothelial cells, including bovine aortic endothelial cells and human microvascular endothelial cells. mdpi.com This chemotactic activity has been confirmed in vitro using assays such as the Boyden chamber assay. frontiersin.org

Stimulation of neovascularization in vivo and in vitro models

The ability of 2-Deoxy-D-ribose to stimulate neovascularization has been extensively documented in both laboratory (in vitro) and living organism (in vivo) models.

In vitro models: Studies have shown that 2-Deoxy-D-ribose promotes the proliferation, migration, and tube formation of human aortic endothelial cells (HAECs) in a dose-dependent manner. frontiersin.org For instance, concentrations around 100 μM were found to be highly effective at improving the metabolic activity and proliferation of HAECs, achieving results approximately 95% as potent as the well-known angiogenic factor VEGF. frontiersin.org

| Model Type | Specific Model | Observed Pro-Angiogenic Effect of 2-Deoxy-D-ribose | Reference |

|---|---|---|---|

| In Vitro | Human Aortic Endothelial Cells (HAECs) | Promoted proliferation, chemotactic migration, and tube formation. | frontiersin.org |

| Bovine Aortic Endothelial Cells (BAE) | Acted as a chemoattractant on a fibronectin matrix. | mdpi.com | |

| Human Microvascular Endothelial Cells (HMEC-1) | Stimulated migratory response in Boyden chamber assay. | mdpi.com | |

| In Vivo | Chick Chorioallantoic Membrane (CAM) Assay | Stimulated new blood vessel formation, with potency reported as ~80-90% of VEGF. | mdpi.comfrontiersin.orgwhiterose.ac.ukwhiterose.ac.uk |

| Diabetic Rat Wound Healing Model | Increased blood vessels in the wound bed and accelerated healing. | mdpi.comcannenta.com |

Mechanism of action: Upregulation of Vascular Endothelial Growth Factor (VEGF) production

The mechanism through which 2-Deoxy-D-ribose exerts its pro-angiogenic effects involves the upregulation of key angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). researchgate.netresearchgate.net VEGF is a critical signaling protein that promotes the growth of new blood vessels. researchgate.net

Research has demonstrated that treating human aortic endothelial cells (HAECs) with 2-Deoxy-D-ribose leads to an increase in their production of VEGF. researchgate.net This effect appears to be specific, as other sugars like d-glucose (B1605176) and the enantiomer 2-deoxy-l-ribose (B30977) did not produce the same result. researchgate.net One proposed mechanism suggests that the endogenous production of 2-Deoxy-D-ribose can promote a state of oxidative stress that, in turn, stimulates the secretion of angiogenic factors including VEGF and interleukin-8 (IL-8). frontiersin.org By indirectly stimulating the production of VEGF, 2-Deoxy-D-ribose activates the angiogenic cascade, making it a cost-effective and promising alternative to the direct application of growth factors like VEGF for therapeutic angiogenesis. iyte.edu.trresearchgate.net

Applications in wound healing and tissue engineering

2-Deoxy-D-ribose (2dDR) has emerged as a promising and cost-effective pro-angiogenic agent, capable of indirectly stimulating the production of vascular endothelial growth factor (VEGF) to promote angiogenesis and accelerate wound healing. iyte.edu.trmdpi.com This has led to the development of various 2dDR-loaded wound dressings designed to facilitate the healing of complex and chronic wounds. iyte.edu.trmdpi.comnih.gov

Research has focused on incorporating 2dDR into a variety of biomaterials to create functionalized dressings. These include:

Decellularized Spinach Leaves: A novel approach utilized decellularized spinach leaves as a scaffold for 2dDR. iyte.edu.tr The porous structure of the decellularized leaves allows for easy incorporation of 2dDR through physical absorption, with a sustained release over approximately five days. iyte.edu.tr In vitro studies demonstrated that these 2dDR-releasing dressings increased the viability and metabolic activity of human endothelial cells. iyte.edu.tr

Cotton and Wax-Coated Cotton Fibers: To create affordable and accessible options, 2dDR has been loaded into standard cotton dressings and wax-coated cotton dressings. nih.gov Cotton dressings released about 90% of the loaded 2dDR within 3 to 5 days, while a sustained release over 5 days was achieved with wax-coated cotton dressings. nih.gov These dressings were shown to be non-toxic and stimulated the metabolic activity of fibroblasts. nih.gov The chick chorioallantoic membrane (CAM) assay confirmed a strong angiogenic response to both types of 2dDR-loaded cotton dressings. nih.gov

Other Biomaterials: 2dDR has also been successfully incorporated into other delivery vehicles such as chitosan/collagen hydrogels, Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) fibers, and alginate dressings. mdpi.comnih.gov Studies using these materials have consistently shown that 2dDR is a pro-angiogenic sugar that can be effectively delivered to stimulate angiogenesis and promote wound healing, even in diabetic models. mdpi.comnih.gov For instance, 2dDR-releasing alginate dressings were effective in healing chronic wounds in diabetic rats. nih.gov

The pro-angiogenic activity of 2dDR-loaded dressings has been found to be comparable to that of VEGF, with studies showing its effectiveness to be around 80% to 100% of that of VEGF. mdpi.comwhiterose.ac.uk This, combined with its stability, low cost, and ease of incorporation into existing dressing materials, makes 2-Deoxy-D-ribose an attractive alternative to growth factors for developing bioactive wound dressings. mdpi.com

Table 1: Research Findings on 2-Deoxy-D-ribose-loaded Wound Dressings

| Dressing Material | Key Findings | Reference |

|---|---|---|

| Decellularized Spinach Leaves | Biocompatible, sustained release of 2dDR over 5 days, increased viability of endothelial cells. | iyte.edu.tr |

| Cotton Fibers | Released ~90% of 2dDR in 3-5 days, stimulated fibroblast activity, strong angiogenic response in CAM assay. | nih.gov |

| Wax-Coated Cotton Fibers | Sustained release of 2dDR over 5 days, strong angiogenic response in CAM assay. | nih.gov |

| Chitosan/Collagen Hydrogels | Promoted healing of cutaneous wounds in rat models. | researchgate.net |

| Alginate Dressings | Facilitated healing of chronic wounds in a diabetic rat model within 20 days. | nih.gov |

| PHBV Fibers | Released ~90% of 2dDR within 3 days and stimulated angiogenesis in the ex ovo CAM bioassay. | nih.gov |

The functionalization of tissue engineering scaffolds with bioactive molecules is a key strategy to promote vascularization and ensure the survival of engineered tissues upon implantation. whiterose.ac.uk 2-Deoxy-D-ribose has been investigated as a potent alternative to growth factors like VEGF for this purpose. tandfonline.comnih.gov

Studies have demonstrated that incorporating 2dDR into tissue engineering scaffolds can effectively stimulate angiogenesis. tandfonline.comnih.govwhiterose.ac.uk In one study, 2dDR was loaded into scaffolds and its pro-angiogenic potential was compared to that of VEGF using the ex ovo chick chorioallantoic membrane (CAM) assay. nih.govwhiterose.ac.uk The results showed that 2dDR exhibited a dose-dependent angiogenic response and was approximately 80% as potent as VEGF. tandfonline.comnih.govwhiterose.ac.uk The sustained release of 2dDR from these scaffolds successfully stimulated neovascularization over a period of seven days. tandfonline.comnih.govwhiterose.ac.uk

The ability of 2dDR to be readily incorporated into electrospun fibers, a common technique for fabricating tissue engineering scaffolds, further enhances its utility. whiterose.ac.uk This allows for the creation of bioactive scaffolds that can promote the ingrowth of new blood vessels, which is critical for the viability of thicker tissue-engineered constructs. whiterose.ac.uk The use of 2dDR provides a stable and cost-effective method to functionalize scaffolds and promote angiogenesis in vivo, offering a significant advantage over the use of more expensive and less stable growth factors. tandfonline.comnih.gov

Research on isomeric effects on angiogenesis (D- vs. L-forms)

Research into the isomeric effects of 2-deoxyribose on angiogenesis has revealed contrasting activities between the D- and L-forms. 2-Deoxy-D-ribose (d-dRib) is recognized as a pro-angiogenic factor. aacrjournals.org It is a downstream mediator of thymidine phosphorylase (TP) and has been shown to enhance the chemotaxis of vascular endothelial cells and promote angiogenesis. aacrjournals.org

In contrast, the stereoisomer 2-Deoxy-L-ribose (l-dRib) has been investigated for its potential to inhibit the pro-angiogenic effects of d-dRib. aacrjournals.org Studies have shown that l-dRib can suppress the various biological effects of d-dRib, leading to an inhibition of tumorigenesis. aacrjournals.org Specifically, l-dRib has been found to inhibit TP-mediated angiogenesis in a dose-dependent manner. aacrjournals.org It has also been shown to reduce the expression of angiogenic molecules such as vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), which are otherwise promoted by TP and d-dRib. aacrjournals.org

However, it is important to note that the literature on the bioactivity of the L-form is not entirely consistent. While some studies report anti-angiogenic properties for 2-deoxy-L-ribose (2dLR) both in vitro and in vivo, other research has indicated that 2dLR can act as a promoter of angiogenesis in the CAM assay. cannenta.com This suggests that the biological activity of the L-isomer may be context-dependent. In one study, VEGF production by human aortic endothelial cells was increased with 2dDR treatment but not with other sugars, including 2dLR. cannenta.com

The D-form, being the biologically active isomer in DNA synthesis, has demonstrated clear pro-angiogenic activity. The L-form, while having the same chemical formula, interacts differently with biological systems and has shown potential as an inhibitor of d-dRib-mediated functions. nih.gov

Table 2: Isomeric Effects of 2-Deoxyribose on Angiogenesis

| Isomer | Reported Effect on Angiogenesis | Mechanism of Action | Reference |

|---|---|---|---|

| 2-Deoxy-D-ribose (d-dRib) | Pro-angiogenic | Enhances chemotaxis of endothelial cells, promotes angiogenesis, increases expression of VEGF and IL-8. | aacrjournals.org |

| 2-Deoxy-L-ribose (l-dRib) | Anti-angiogenic (in some studies) | Suppresses d-dRib effects, inhibits TP-mediated angiogenesis, reduces VEGF and IL-8 expression. | aacrjournals.org |

| 2-Deoxy-L-ribose (2dLR) | Pro-angiogenic (in some studies) | Reported to promote angiogenesis in the CAM assay. | cannenta.com |

Role in Genetic Disorders and Cancer Research

2-Deoxy-D-ribose and its metabolic pathways play a significant role in the context of certain genetic disorders and cancer.

In the genetic disorder ataxia-telangiectasia (AT), an autosomal recessive disease characterized by neurodegeneration and immunodeficiency, cells exhibit hypersensitivity to radiation and chromosome instability. nih.gov Research has shown that peripheral blood cells from AT patients have a significantly more elevated apoptotic response to 2-deoxy-D-ribose (dRib) compared to control cells. nih.gov This suggests that the apoptotic process, potentially induced by oxidative damage from dRib, may play a role in the pathogenesis of AT disease. nih.gov The gene mutated in AT, ATM, encodes a protein with homology to the phosphatidylinositol (PI) 3-kinase family, which is involved in preventing apoptosis. nih.gov

In cancer research, the enzyme thymidine phosphorylase (TP) and its product, 2-deoxy-D-ribose, are of particular interest. TP expression is elevated in many solid tumors and is associated with active angiogenesis. aacrjournals.orgnih.gov The pro-angiogenic activity of TP is attributed to its enzymatic production of dRib. aacrjournals.orgnih.gov This dRib-induced angiogenesis can be a counterproductive factor in cancer therapies. For example, in colorectal cancer treated with 5-fluorouracil (B62378) (5-FU), TP expression can enhance the drug's cytotoxicity but the resulting dRib production stimulates tumor angiogenesis, potentially providing an escape mechanism for the cancer. nih.govaacrjournals.org Research has explored combining 5-FU with anti-angiogenic drugs like rapamycin (B549165) to block this dRib-induced angiogenesis, showing promising results in inhibiting tumor growth in preclinical models. nih.govaacrjournals.org

Furthermore, the stereoisomer 2-Deoxy-L-ribose (l-dRib) has been studied for its ability to suppress metastasis of tumor cells that overexpress TP. aacrjournals.org By inhibiting the pro-angiogenic and anti-apoptotic effects of d-dRib, l-dRib has been shown to reduce metastatic nodules and inhibit TP-mediated angiogenesis in animal models. aacrjournals.org

Applications in Drug Discovery and Development

2-Deoxy-D-ribose is a fundamental component of deoxyribonucleic acid (DNA), and its structural analogs have been a cornerstone in the development of antiviral and anticancer drugs. ekb.egnih.gov Nucleoside analogs are synthetic compounds that mimic natural nucleosides and can interfere with DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. ekb.egnih.gov These analogs are prodrugs that require intracellular phosphorylation to become pharmacologically active triphosphates. nih.gov

The development of nucleoside analogs involves various modifications to the sugar moiety (the 2-deoxy-D-ribose component) or the nucleobase. ekb.eg Modifications to the sugar can include:

Changes in sugar substituents: For example, the introduction of a fluorine atom at the 2'-position has been shown to increase the stability of the glycosidic bond, making the analog less susceptible to enzymatic cleavage. nih.gov

Replacement of the ring oxygen: Substituting the oxygen in the furanose ring with sulfur has led to the development of 4'-thionucleosides, some of which have demonstrated potent anticancer activity. acs.org

Acyclic modifications: Replacing the sugar ring with an acyclic chain has also been a successful strategy. ekb.eg

Antiviral Drug Development: Nucleoside analogs are a major class of antiviral drugs, with numerous FDA-approved agents for treating infections such as HIV, hepatitis B and C, herpes simplex virus, and cytomegalovirus. ekb.eg These drugs act as chain terminators during viral DNA or RNA synthesis. For instance, 2',3'-dideoxynucleosides, which lack the 3'-hydroxyl group necessary for chain elongation, are effective against HIV. ekb.eg The search for new antiviral agents continues, with a focus on developing novel nucleoside analogs with improved efficacy and resistance profiles against emerging viruses like coronaviruses. mdpi.combiorxiv.orgbiorxiv.org

Anticancer Drug Development: In cancer chemotherapy, nucleoside analogs function by inhibiting DNA replication and repair in rapidly dividing cancer cells. nih.gov Clinically used anticancer deoxyribonucleoside analogs include cladribine, fludarabine, cytarabine, and gemcitabine. nih.gov Research is ongoing to synthesize novel nucleoside analogs with enhanced anticancer activity. For example, the synthesis of 4'-position modified 4'-thia-2'-deoxycytidine nucleosides has been explored for their antineoplastic activity. mdpi.com The development of "C" nucleoside analogs, where the nucleobase is attached to the ribose via a carbon-carbon bond, is another area of active research. madridge.org

The versatility of the 2-deoxy-D-ribose scaffold allows for extensive chemical modifications, making it a crucial platform for the discovery and development of new antiviral and anticancer therapies. biorxiv.orgmdpi.com